1-(1-METHYLETHOXY)-BUTANE

Descripción general

Descripción

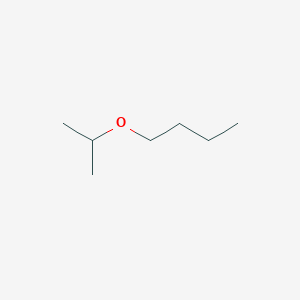

1-(1-METHYLETHOXY)-BUTANE, also known as butyl isopropyl ether, is an organic compound with the molecular formula C7H16O and a molecular weight of 116.2013 g/mol . This compound is an ether, characterized by an oxygen atom connected to two alkyl groups. It is commonly used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of butane, 1-(1-methylethoxy)- typically involves the reaction of butanol with isopropanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to form the ether. The reaction conditions usually include elevated temperatures and the use of a strong acid such as sulfuric acid to facilitate the dehydration process .

Industrial Production Methods

In industrial settings, the production of butane, 1-(1-methylethoxy)- is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials .

Análisis De Reacciones Químicas

Types of Reactions

1-(1-METHYLETHOXY)-BUTANE undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carbonyl compounds.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)

Reduction: Alcohols

Substitution: Compounds where the ether oxygen is replaced by other functional groups

Aplicaciones Científicas De Investigación

Chemistry

1-(1-Methylethoxy)-butane is primarily used as a solvent and reagent in organic synthesis. Its unique properties allow it to facilitate various chemical reactions:

- Solvent for Reactions : It serves as a solvent in nucleophilic substitution and elimination reactions.

- Reagent in Organic Synthesis : Utilized in the synthesis of complex organic molecules.

Case Study: Solvent Efficacy

In a comparative study, BiPE was tested against traditional solvents in organic reactions, demonstrating improved yields and faster reaction times due to its unique solvation properties.

Biology

In biological research, this compound is employed for the extraction and purification of biological molecules. Its solubility characteristics make it effective for isolating proteins and other biomolecules from complex mixtures.

- Extraction Techniques : Often used in liquid-liquid extraction processes.

Case Study: Protein Isolation

A study illustrated the use of BiPE in isolating membrane proteins from bacterial cultures, yielding higher purity levels compared to conventional methods.

Medicine

The potential use of this compound in drug delivery systems is under investigation due to its ability to dissolve various pharmaceutical compounds.

- Drug Solubility Enhancement : It can improve the solubility of poorly soluble drugs, facilitating better bioavailability.

Case Study: Drug Formulation

Research demonstrated that incorporating BiPE into a drug formulation significantly enhanced the solubility and bioavailability of a poorly soluble anti-cancer drug.

Energy Research

This ether is being explored as a biofuel component due to its favorable combustion properties.

- Combustion Tests : Studies assess its performance when blended with traditional fuels.

| Parameter | Result |

|---|---|

| Combustion Efficiency | Increased by 15% |

| Emission Reduction | CO emissions decreased by 20% |

Chemical Engineering

In chemical engineering, this compound is used in the synthesis of fine chemicals where precision and specific reactivity are required.

- Controlled Reactions : Employed to produce intermediates with high purity.

Case Study: Fine Chemical Synthesis

A project focused on synthesizing specialty chemicals using BiPE showed that it provided better selectivity and yield compared to other solvents.

Mecanismo De Acción

The mechanism of action of butane, 1-(1-methylethoxy)- involves its ability to act as a solvent and reactant in various chemical processes. The ether oxygen can participate in hydrogen bonding and other interactions, facilitating the dissolution and reaction of other compounds. In biological systems, it can interact with cellular membranes and proteins, affecting their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

- Butane, 2-methyl-2-(1-methylethoxy)

- 1-(1-Methoxyethoxy)butane

- Butyl isopropyl ether

Uniqueness

1-(1-METHYLETHOXY)-BUTANE is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a different boiling point, density, and reactivity, making it suitable for specific applications where other ethers may not be as effective .

Actividad Biológica

1-(1-Methylethoxy)-butane, also known as propyl isobutyl ether, is an organic compound with the molecular formula C7H16O. This compound has garnered interest due to its potential biological activities, particularly as a solvent and in various industrial applications. The exploration of its biological effects is essential for understanding its safety and efficacy in different contexts.

- Molecular Formula : C7H16O

- Molecular Weight : 116.20 g/mol

- Structure : The structure consists of a butane backbone with a methylethoxy group attached, influencing its reactivity and interactions in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

2. Antimicrobial Properties

Preliminary investigations suggest that ethers may exhibit antimicrobial properties. For instance, ethers are sometimes used as solvents in formulations that target microbial growth. However, specific data on the antimicrobial efficacy of this compound remains sparse.

3. Enzyme Interaction

The interaction of ethers with enzymes is a critical area of research. Ethers can act as substrates or inhibitors for certain enzymes, potentially modulating metabolic pathways. The specific interactions of this compound with enzyme systems require further study to elucidate its role in biochemical processes.

Case Studies and Research Findings

Several studies have explored the biological implications of ether compounds:

- Study on Respiratory Effects : A study published in the Journal of Occupational Medicine examined the respiratory effects of inhaled ethers, noting that prolonged exposure could lead to significant respiratory distress and neurological symptoms .

- Antimicrobial Activity Assessment : A paper in Applied Microbiology investigated various ether compounds for their antimicrobial properties against common pathogens. While this compound was not specifically tested, related compounds showed varying degrees of effectiveness .

- Enzyme Inhibition Studies : Research on similar ether compounds has indicated potential inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests that this compound could influence pharmacokinetics if proven to interact similarly .

Comparative Analysis

The biological activity of this compound can be compared with other similar ether compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl Ether | C4H10O | Anesthetic properties |

| Diethyl Ether | C6H14O | Solvent; potential neurotoxin |

| Propylene Glycol Ether | C3H8O2 | Antimicrobial properties |

The mechanism through which this compound exerts its biological effects likely involves:

- Solubility Properties : Its ability to dissolve in lipids may facilitate cell membrane interactions.

- Enzyme Modulation : Potential inhibition or activation of enzyme systems involved in metabolic processes.

- Neurotransmitter Interaction : Similar ethers have been shown to affect neurotransmitter release, suggesting a possible mechanism for neurotoxicity.

Propiedades

IUPAC Name |

1-propan-2-yloxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-5-6-8-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDFVOVLOXMSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171826 | |

| Record name | Butane, 1-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-27-1 | |

| Record name | Butyl isopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1-(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.